4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile
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Overview
Description
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C18H18N4O. It is known for its unique structure, which includes a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Methylphenyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]benzonitrile
Uniqueness
4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of both an aminobenzoyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGVZNAYCIKFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239370 |
Source
|
Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-73-5 |
Source
|
Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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